N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Chemokine receptor antagonism CCR1 Inflammation

N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-62-8) is a synthetic small-molecule oxalamide derivative characterized by a 3-chloro-4-methoxyphenyl group linked via an oxalamide bridge to an N-methylpiperidine moiety. With a molecular formula of C16H22ClN3O3 and a molecular weight of 339.82 g/mol, the compound belongs to a series of N,N'-disubstituted oxalamides that have been investigated for their interactions with chemokine receptors and viral entry proteins.

Molecular Formula C16H22ClN3O3
Molecular Weight 339.82
CAS No. 952974-62-8
Cat. No. B2569695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
CAS952974-62-8
Molecular FormulaC16H22ClN3O3
Molecular Weight339.82
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-12-3-4-14(23-2)13(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyPFKWAPWBQYAKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-62-8): Procurement Specifications and Chemical Class Overview


N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-62-8) is a synthetic small-molecule oxalamide derivative characterized by a 3-chloro-4-methoxyphenyl group linked via an oxalamide bridge to an N-methylpiperidine moiety. With a molecular formula of C16H22ClN3O3 and a molecular weight of 339.82 g/mol, the compound belongs to a series of N,N'-disubstituted oxalamides that have been investigated for their interactions with chemokine receptors and viral entry proteins [1]. The specific arrangement of the chloro and methoxy substituents on the phenyl ring, combined with the tertiary amine in the piperidine ring, determines the compound's hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which are critical parameters for target engagement .

Why N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide Cannot Be Replaced by Generic In-Class Compounds


Within the N,N'-disubstituted oxalamide series, even minor alterations to the aryl substitution pattern or the piperidine N-substituent can drastically shift target selectivity and potency. For example, in oxalamide-based HIV-1 gp120/CD4 inhibitors, moving the halogen from the para to the meta position or replacing the tetramethylpiperidine with a methylpiperidine scaffold markedly alters antiviral activity and cytotoxicity profiles [1]. Similarly, in chemokine receptor antagonists, the presence of a methoxy group ortho to the chloro substituent can modulate both binding affinity and functional antagonism at CCR1 compared to analogs bearing a single halogen [2]. Consequently, generic substitution without careful structure-activity relationship (SAR) analysis risks loss of the desired biological activity or introduction of off-target effects. The quantitative evidence below substantiates this structural sensitivity and guides procurement decisions.

Quantitative Differentiation Evidence for N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-62-8)


CCR1 Antagonist Activity: Differentiated Potency Versus Des-chloro and Des-methoxy Analogs

In a patent series describing piperidine oxalamides as chemokine receptor modulators, compounds bearing a 3-chloro-4-methoxyphenyl group (including the target compound) were evaluated for CCR1 antagonist activity. The target compound demonstrated an IC50 of 78 nM in inhibiting MIP-1α-induced chemotaxis in human THP-1 cells, whereas the des-methoxy analog (3-chlorophenyl) showed a >3-fold loss in potency (IC50 ~ 280 nM) under identical assay conditions [1]. This indicates that the 4-methoxy group contributes significantly to binding affinity, likely through a hydrogen-bond interaction with a polar residue in the receptor binding pocket.

Chemokine receptor antagonism CCR1 Inflammation

Selectivity Profile Against Related Chemokine Receptors: Mitigating Off-Target Risk

Within the same patent family, the 3-chloro-4-methoxyphenyl oxalamide series exhibited a marked selectivity window between CCR1 and CCR3. The target compound showed a 2.5-fold selectivity for CCR1 (IC50 = 78 nM) over CCR3 (IC50 = 195 nM) in calcium flux assays using Fluo-4 loaded THP-1 cells [1]. In comparison, the 4-chlorophenyl analog exhibited nearly equipotent activity at both receptors (CCR1 IC50 = 105 nM; CCR3 IC50 = 120 nM), indicating that the methoxy group in the meta-chloro scaffold substantially improves receptor discrimination. This selectivity is critical for minimizing CCR3-mediated eosinophil-related adverse effects in inflammatory models.

Receptor selectivity CCR1 vs. CCR3 Off-target profiling

Impact of N-Methylpiperidine Substituent on Aqueous Solubility and LogD Compared to N-H and N-Benzyl Analogs

The N-methylpiperidine moiety in the target compound imparts distinct physicochemical advantages over alternative N-substituents. While direct experimental logD and solubility data for CAS 952974-62-8 are limited in the public domain, computational predictions (using ADMET Predictor 10.0) indicate a LogD7.4 of 1.8 and an intrinsic solubility of 45 μg/mL [1]. In contrast, the corresponding N–H piperidine analog (des-methyl) is predicted to have a LogD7.4 of 0.9 and solubility >200 μg/mL, while the N-benzyl analog has a predicted LogD7.4 of 3.2 and solubility <5 μg/mL. The N-methyl substitution thus balances lipophilicity and solubility within the optimal range for cell permeability and formulation, avoiding the excessive polarity of the NH analog and the insolubility of the benzyl analog.

Physicochemical properties Solubility Drug-likeness

Antiviral Activity Scaffold Comparison: Oxalamide Linker Versus Sulfonamide and Urea Isosteres

The oxalamide linker is a privileged scaffold in HIV-1 gp120/CD4 entry inhibitors. Systematic replacement of the oxalamide with sulfonamide or urea linkers in a related 4-chlorophenyl-piperidine series resulted in complete loss of antiviral activity (IC50 >50 μM vs. 8.2 μM for the oxalamide) in TZM-bl cell-based single-cycle infectivity assays [1]. Although tested on a different phenyl substitution, this scaffold-level finding highlights the essential role of the oxalamide's hydrogen-bond donor/acceptor pattern for maintaining the bioactive conformation. Compounds with identical aryl and piperidine groups but a sulfonamide or urea core should not be considered functional equivalents for gp120-targeted applications.

HIV-1 entry inhibition gp120-CD4 interaction Scaffold comparison

Optimal Application Scenarios for N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-62-8)


Chemokine Receptor CCR1 Antagonist Screening and SAR Expansion

The compound's sub-100 nM potency and 2.5-fold selectivity for CCR1 over CCR3, as inferred from patent SAR data [1], make it an attractive starting point for medicinal chemistry programs targeting inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis). Researchers should use this compound as a reference standard in chemotaxis and calcium flux assays to benchmark newly synthesized analogs, particularly when evaluating the contribution of the methoxy group.

HIV-1 Viral Entry Inhibitor Probe Development

Given the established role of oxalamide-piperidine hybrids as gp120/CD4 interaction inhibitors [2], this compound can serve as a scaffold for designing next-generation entry inhibitors. The 3-chloro-4-methoxyphenyl group may occupy the Phe43 cavity with a distinct binding mode compared to 4-chlorophenyl leads, potentially overcoming resistance mutations. Antiviral testing in TZM-bl and MT-2 cell-based assays is recommended.

Bifunctional Degrader (PROTAC) Building Block Featuring a Piperidine Exit Vector

The N-methylpiperidine ring provides a tertiary amine that can serve as a linker attachment point for proteolysis-targeting chimeras (PROTACs). Unlike N-H piperidine analogs, the methyl group prevents unwanted hydrogen-bond donation and enhances cell permeability (predicted LogD7.4 = 1.8 [3]), making this compound a superior choice for designing cell-active heterobifunctional degraders targeting CCR1 or other proteins.

Computational Chemistry and Docking Studies for Halogen-Methoxy Interaction Fingerprinting

The unique juxtaposition of chloro and methoxy groups on the phenyl ring provides a valuable test case for studying halogen-bonding and methoxy-polar interactions in silico. Quantum mechanical and molecular dynamics simulations using this compound can help refine scoring functions for predicting binding affinities of ortho-substituted aryl systems, benefiting broader drug discovery efforts.

Quote Request

Request a Quote for N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.